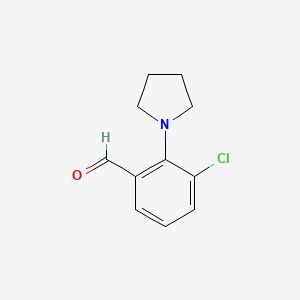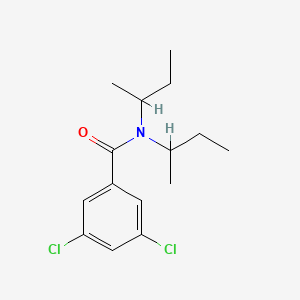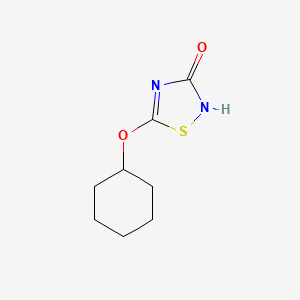![molecular formula C15H20FNO3 B8629343 tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B8629343.png)
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems allows for better control over reaction parameters, leading to a more efficient and sustainable synthesis process .
化学反应分析
Types of Reactions
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tert-butyl N-(4-bromo-3-fluorophenyl)carbamate: Similar in structure but contains a bromine atom instead of a fluorine atom.
Tert-butyl 4-(4-fluorophenyl)-4-oxobutylcarbamate: Similar but with a different position of the fluorine atom on the phenyl ring.
Uniqueness
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C15H20FNO3 |
|---|---|
分子量 |
281.32 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-9-5-8-13(18)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,19) |
InChI 键 |
PEYJTJCONNQSKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC(=CC=C1)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B8629271.png)
![[6-(3-Methyl-butoxy)-pyridin-3-yl]-methanol](/img/structure/B8629279.png)
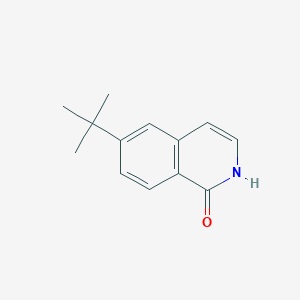
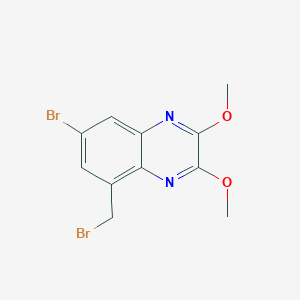
![3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole](/img/structure/B8629293.png)
